molecular formula C8H6BrFO2 B1592005 Methyl 5-bromo-2-fluorobenzoate CAS No. 57381-59-6

Methyl 5-bromo-2-fluorobenzoate

Cat. No.: B1592005
CAS No.: 57381-59-6
M. Wt: 233.03 g/mol
InChI Key: DXOPSTSVRPCTOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-fluorobenzoate can be synthesized through various methods. One common approach involves the esterification of 5-bromo-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .

Biological Activity

Methyl 5-bromo-2-fluorobenzoate (CAS No. 57381-59-6) is an organic compound characterized by its unique structural features, which include a benzene ring substituted with bromine at the 5-position and fluorine at the 2-position, along with a methoxy carbonyl group. This configuration contributes to its potential applications in medicinal chemistry and organic synthesis. The biological activity of this compound has garnered interest due to its possible interactions with various biological systems, particularly regarding its pharmacological properties.

  • Molecular Formula : C8_8H6_6BrF O2_2
  • Molecular Weight : 233.03 g/mol
  • Structural Features :
    • Bromine and fluorine substituents enhance reactivity.
    • Methoxy carbonyl group may influence biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its halogenated structure, which allows for significant interactions with biological targets. The presence of bromine and fluorine atoms can enhance the compound's binding affinity to enzymes and receptors, potentially leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Interaction : The compound may influence enzyme activity through competitive inhibition or by acting as a substrate.
  • Receptor Binding : Its unique structure allows it to bind effectively to specific receptors, altering physiological responses.
  • Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, suggesting that this compound may exhibit similar effects.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • Compounds structurally related to this compound have demonstrated significant antibacterial and antifungal activities in various studies. For instance, derivatives of fluorobenzoates often show efficacy against pathogenic bacteria and fungi, indicating potential for therapeutic applications in treating infections .
  • Molecular Docking Studies :
    • In silico studies using molecular docking techniques have indicated that this compound can form stable complexes with fungal proteins, suggesting its potential as a drug candidate for antifungal therapies. Binding energies recorded during these studies were notably favorable, with values around -5.00 kcal/mol, indicating strong interactions with target proteins .
  • Toxicity Predictions :
    • Toxicity assessments conducted using computational tools have shown that while the compound exhibits promising biological activity, careful evaluation is needed to ensure safety in potential therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 3-amino-5-bromo-2-fluorobenzoateAmino group additionPotential antimicrobial effects
Methyl 4-amino-3-bromo-2-fluorobenzoateDifferent substitution patternVarying reactivity and activity
Methyl 4-bromo-2-cyano-5-fluorobenzoateCyano instead of aminoUnique reactivity profile

This table illustrates how variations in substitution can affect both reactivity and biological activity, highlighting the importance of structural modifications in drug design.

Properties

IUPAC Name

methyl 5-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOPSTSVRPCTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615574
Record name Methyl 5-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57381-59-6
Record name Methyl 5-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Heat a solution of 5-bromo-2-fluorobenzoic acid (20 g, 92 mmol) and p-toluenesulfonic acid monohydrate (52 g, 275 mmol) in methanol (200 mL) at reflux overnight. Concentrate and dissolve the residue in ethyl acetate, wash twice with an aqueous saturated solution of sodium bicarbonate, once with an aqueous saturated solution of sodium chloride, dry (sodium sulfate), filter and concentrate to give the title compound as a clear liquid (19.7 g, 92%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-2-fluorobenzoic acid (25 g, 0.11 mol), methyl iodide (8.5 mL, 0.14 mol), and potassium carbonate (31 g, 0.23 mol) in DMF (200 mL) was heated to 50° C. for 18 hr. The cooled reaction mixture was diluted with EtOAc (200 mL) and the organic phase was washed with a saturated aqueous NaCl solution (4×). The organic phase was then dried over sodium sulfate and evaporated to dryness to give 24g of methyl 5-bromo-2-fluorobenzoate as a yellow oil. Step B:
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 5-bromo-2-fluorobenzoic acid (25 g, 0.11 mol), methyl iodide (8.5 mL, 0.14 mol), and potassium carbonate (31 g, 0.23 mol) in DMF (200 mL) was heated to 50° C. for 18 hr. The cooled reaction mixture was diluted with EtOAc (200 mL) and the organic phase was washed with a saturated aqueous NaCl solution (4×). The organic phase was then dried over sodium sulfate and evaporated to dryness to give 24 g of methyl 5-bromo-2-fluorobenzoate as a yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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